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Compound of Interest

Compound Name: MU1742

Cat. No.: B15544333 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of MU1742 with other known Casein Kinase 1 (CK1)

inhibitors. The data presented is compiled from various studies to offer an objective overview of

its potency and selectivity, supported by experimental methodologies.

Potency and Selectivity Comparison of CK1
Inhibitors
The following table summarizes the in vitro potency (IC50 values) of MU1742 against various

CK1 isoforms, alongside a selection of other widely used or structurally relevant CK1 inhibitors.

Lower IC50 values indicate higher potency.
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Inhibitor CK1α (nM) CK1δ (nM) CK1ε (nM)

Other
Notable
Targets
(IC50 nM)

Reference(s
)

MU1742 7 6 28

p38α

(common off-

target) - high

IC50

PF-670462 - 14 7.7 p38, EGFR

D4476 - 300 - ALK5 (500)

IC261 16,000 1,000 1,000 -

SR-3029 - 44 260 -

PF-4800567 - 711 32

>20-fold

selectivity

over CK1δ

Experimental Methodologies
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory

concentration (IC50) of a compound against a specific kinase in a cell-free system.

Objective: To measure the concentration of an inhibitor required to reduce the activity of a

specific kinase by 50%.

Materials:

Recombinant CK1 isoforms (e.g., CK1α, CK1δ, CK1ε)

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)

ATP (Adenosine triphosphate)
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Substrate (e.g., a specific peptide or a generic protein like α-casein)

Test compounds (e.g., MU1742) dissolved in DMSO

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, or [γ-³²P]ATP for

radiometric assay)

Microplates (e.g., 384-well plates)

Plate reader capable of luminescence or radioactivity detection

Procedure:

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further

dilute these in the kinase buffer to the desired final concentrations. The final DMSO

concentration in the assay should be kept low (e.g., <1%) to avoid affecting the enzyme

activity.

Reaction Setup:

Add the diluted test compound or vehicle (DMSO) to the wells of the microplate.

Add the recombinant CK1 enzyme solution to the wells.

Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow

the inhibitor to bind to the enzyme.

Initiate Kinase Reaction:

Add a mixture of the substrate and ATP to each well to start the kinase reaction. The ATP

concentration is typically kept at or near the Km value for the specific kinase to ensure

accurate and comparable IC50 values.

Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature

(e.g., 30°C).

Detection of Kinase Activity:
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Luminescence-based (e.g., ADP-Glo™):

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

Incubate for approximately 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert the ADP generated into a luminescent

signal.

Incubate for 30-60 minutes at room temperature.

Measure the luminescence using a plate reader. The light output is proportional to the

amount of ADP produced and thus to the kinase activity.

Radiometric Assay:

If using [γ-³²P]ATP, the reaction is stopped by adding a stop solution (e.g., phosphoric

acid).

The phosphorylated substrate is then separated from the unreacted [γ-³²P]ATP, typically

by spotting the reaction mixture onto phosphocellulose paper and washing away the

unbound ATP.

The amount of radioactivity incorporated into the substrate is quantified using a

scintillation counter.

Data Analysis:

Plot the measured signal (luminescence or radioactivity) against the logarithm of the

inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the

concentration of the inhibitor that causes a 50% reduction in the signal.

NanoBRET™ Target Engagement Assay (Cell-Based
Assay)
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This protocol provides a general overview of the NanoBRET™ Target Engagement Intracellular

Kinase Assay, which measures the binding of a test compound to its target kinase within intact

cells.

Objective: To quantify the apparent affinity of a test compound for a target kinase in a live-cell

environment.

Materials:

HEK293 cells (or other suitable cell line)

Cell culture medium (e.g., DMEM) and supplements (e.g., FBS)

Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase

Transfection reagent (e.g., FuGENE® HD)

Opti-MEM® I Reduced Serum Medium

NanoBRET™ Tracer (a fluorescent ligand for the kinase)

Test compounds dissolved in DMSO

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

White, tissue-culture treated multi-well plates (e.g., 96-well or 384-well)

A plate reader capable of measuring BRET signals (simultaneous filtered luminescence

detection at 450 nm and 610 nm).

Procedure:

Cell Transfection (Day 1):

Prepare a mixture of the kinase-NanoLuc® fusion plasmid DNA and a transfection carrier

DNA in Opti-MEM®.

Add the transfection reagent and incubate to form transfection complexes.
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Add the complexes to a suspension of HEK293 cells.

Plate the transfected cells into the multi-well plates and incubate for approximately 24

hours to allow for expression of the fusion protein.

Compound and Tracer Addition (Day 2):

Prepare serial dilutions of the test compound in Opti-MEM®.

Prepare the NanoBRET™ Tracer solution in Opti-MEM® at a concentration determined to

be optimal for the specific kinase target.

Add the diluted test compounds to the wells containing the transfected cells.

Immediately after, add the NanoBRET™ Tracer to all wells.

Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.

Signal Detection (Day 2):

Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the

Extracellular NanoLuc® Inhibitor.

Add the detection reagent to the wells.

Read the plate within a specified time (e.g., 10 minutes) on a BRET-capable plate reader,

measuring both the donor (NanoLuc®) emission at ~450 nm and the acceptor (Tracer)

emission at ~610 nm.

Data Analysis:

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

Plot the BRET ratio against the logarithm of the test compound concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which

represents the concentration of the compound that displaces 50% of the tracer from the

target kinase.
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Signaling Pathway Context: CK1 in Wnt/β-Catenin
Signaling
Casein Kinase 1 plays a crucial role in multiple signaling pathways, including the Wnt/β-catenin

pathway, which is fundamental for embryonic development and tissue homeostasis. In the "off-

state" of the pathway (in the absence of a Wnt ligand), CK1α phosphorylates β-catenin, priming

it for subsequent phosphorylation by GSK3β. This leads to the ubiquitination and proteasomal

degradation of β-catenin, keeping its cytoplasmic levels low. Inhibition of CK1α can, therefore,

lead to the stabilization and accumulation of β-catenin.
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Caption: Simplified Wnt/β-catenin signaling pathway.
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[https://www.benchchem.com/product/b15544333#comparing-mu1742-potency-with-other-
ck1-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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